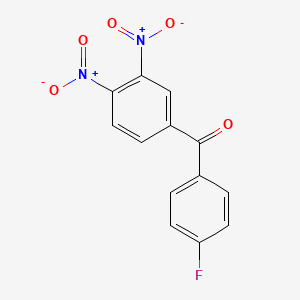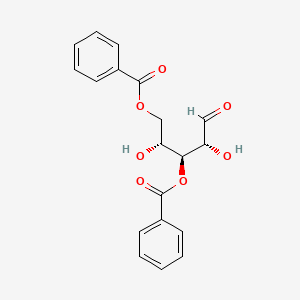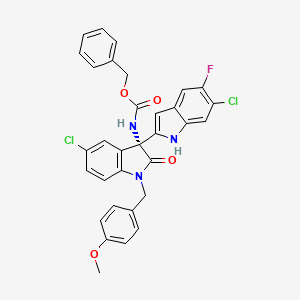
4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline ring substituted with fluorine atoms at positions 5 and 8, and an amino group attached to the benzoic acid moiety. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. In the case of its anti-influenza activity, the compound inhibits the RNA-dependent RNA polymerase, thereby preventing viral replication . The presence of fluorine atoms enhances its binding affinity and specificity towards the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Quinolin-4-yl)amino)benzoic acid: Lacks the fluorine substituents, resulting in different chemical properties and biological activities.
4-((7-Trifluoromethylquinolin-4-yl)amino)benzoic acid: Contains a trifluoromethyl group instead of difluoro substituents, leading to variations in its reactivity and applications.
Uniqueness
The presence of fluorine atoms at positions 5 and 8 in 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid imparts unique chemical and biological properties. These fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable candidate for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C16H10F2N2O2 |
|---|---|
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
4-[(5,8-difluoroquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H10F2N2O2/c17-11-5-6-12(18)15-14(11)13(7-8-19-15)20-10-3-1-9(2-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22) |
Clé InChI |
VGZGTPGVERUFNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC2=CC=NC3=C(C=CC(=C23)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)



![5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11835646.png)




![(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one](/img/structure/B11835672.png)
![Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11835681.png)
